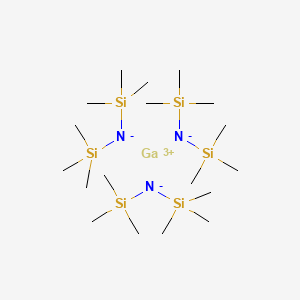

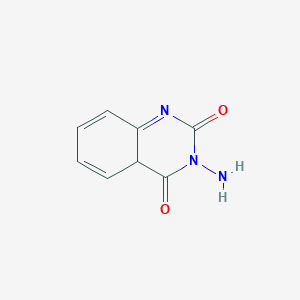

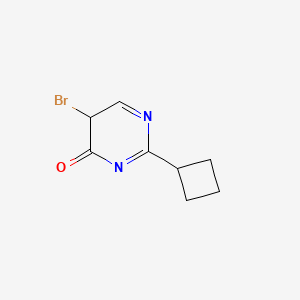

![molecular formula C26H35FN7O6P B12353876 3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)

3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AZD 1152, also known as Barasertib, is a highly potent and selective inhibitor of Aurora B kinase. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division by controlling chromosomal segregation and cytokinesis. AZD 1152 is a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor, which is rapidly converted to its active form, AZD 1152 hydroxyquinazoline pyrazol anilide, in plasma .

Métodos De Preparación

The synthesis of AZD 1152 involves the preparation of its active form, AZD 1152 hydroxyquinazoline pyrazol anilide. The synthetic route typically includes the formation of the pyrazoloquinazoline core structure, followed by the introduction of the hydroxyquinazoline and pyrazol anilide moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and safety .

Análisis De Reacciones Químicas

AZD 1152 undergoes various chemical reactions, primarily focusing on its interaction with cellular components. The compound is known to inhibit the phosphorylation of histone H3, a key process in cell division. This inhibition leads to chromosome misalignment, prevention of cell division, and induction of apoptosis. Common reagents used in these reactions include dimethyl sulfoxide as a solvent and various buffers to maintain the pH and stability of the compound. The major products formed from these reactions are typically the phosphorylated or dephosphorylated forms of cellular proteins .

Aplicaciones Científicas De Investigación

AZD 1152 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Aurora kinases in cell division. In biology, it helps in understanding the molecular mechanisms of mitosis and the effects of kinase inhibition on cellular processes. In medicine, AZD 1152 is being investigated as a potential therapeutic agent for various cancers, including leukemia and solid tumors. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer treatment. In industry, AZD 1152 is used in drug development and screening assays to identify new inhibitors of Aurora kinases .

Mecanismo De Acción

The mechanism of action of AZD 1152 involves the selective inhibition of Aurora B kinase. Upon administration, AZD 1152 is rapidly converted to its active form, AZD 1152 hydroxyquinazoline pyrazol anilide, in plasma. This active form binds to the ATP-binding site of Aurora B kinase, preventing its phosphorylation activity. As a result, the phosphorylation of histone H3 is inhibited, leading to chromosome misalignment, cell cycle arrest, and apoptosis. The molecular targets of AZD 1152 include the Aurora B kinase and its associated pathways involved in cell division and survival .

Comparación Con Compuestos Similares

AZD 1152 is unique in its high selectivity and potency for Aurora B kinase compared to other similar compounds. Some of the similar compounds include ZM447439, VX-680, and MLN8054, which also target Aurora kinases but with varying degrees of selectivity and efficacy. ZM447439, for example, inhibits both Aurora A and B kinases, while VX-680 and MLN8054 primarily target Aurora A kinase. The uniqueness of AZD 1152 lies in its ability to selectively inhibit Aurora B kinase with minimal off-target effects, making it a valuable tool for studying the specific role of Aurora B in cell division and a promising candidate for targeted cancer therapy .

Propiedades

Fórmula molecular |

C26H35FN7O6P |

|---|---|

Peso molecular |

591.6 g/mol |

Nombre IUPAC |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]pyrazolidin-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C26H35FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13,16-17,20,24,32-33H,2,4,9-12,14-15H2,1H3,(H,30,35)(H,28,29,31)(H2,36,37,38) |

Clave InChI |

NNQFTVMPESCIOQ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3CC(NN3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

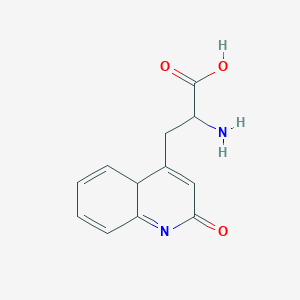

![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)

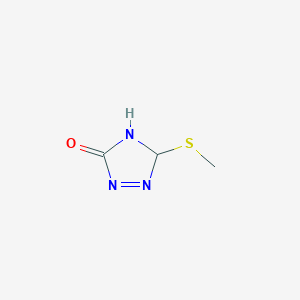

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)

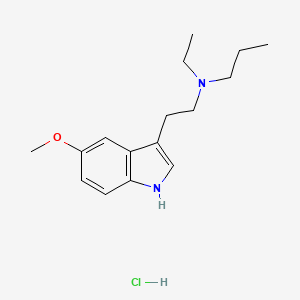

![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)

![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)